ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate is a complex organic compound with a molecular formula of C21H21NO2S This compound is characterized by its unique structure, which includes a pyridine ring, a thiochromene moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new ester or amide derivatives.
Scientific Research Applications
Ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties
Properties
Molecular Formula |
C21H22ClNO2S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H22ClNO2S/c1-4-25-20(24)15-5-7-16(23-13-15)12-18(22)14-6-8-19-17(11-14)21(2,3)9-10-26-19/h5-8,11-13H,4,9-10H2,1-3H3/b18-12- |
InChI Key |
ULLFDUQYQOPSIY-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(C=C1)/C=C(/C2=CC3=C(C=C2)SCCC3(C)C)\Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C=C(C2=CC3=C(C=C2)SCCC3(C)C)Cl |
Origin of Product |
United States |
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